molecular formula C22H24N2O2 B1225958 N-[2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethyl]butanamide

N-[2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethyl]butanamide

Cat. No.: B1225958
M. Wt: 348.4 g/mol
InChI Key: RQYIUGOJQFWLAZ-UHFFFAOYSA-N
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Description

IIK7 is a synthetic organic compound known for its potent inhibitory effects on specific enzymes involved in cellular signaling pathways. It is primarily used in scientific research to study the mechanisms of enzyme inhibition and its downstream effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IIK7 involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the Core Structure: The core structure of IIK7 is synthesized through a series of condensation reactions involving aromatic compounds.

    Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. These reactions typically involve the use of reagents such as halides, amines, and alcohols under controlled conditions.

Industrial Production Methods

Industrial production of IIK7 follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Large-scale batch reactions are conducted in industrial reactors to produce the core structure.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity IIK7.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

IIK7 undergoes various types of chemical reactions, including:

    Oxidation: IIK7 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions of IIK7 involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: IIK7 undergoes substitution reactions where functional groups are replaced by other groups using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of IIK7 may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

IIK7 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Employed in cellular studies to investigate the effects of enzyme inhibition on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications in diseases where enzyme inhibition is beneficial.

    Industry: Utilized in the development of new chemical processes and products.

Mechanism of Action

IIK7 exerts its effects by binding to the active site of specific enzymes, thereby preventing their normal function. This inhibition disrupts downstream signaling pathways, leading to various cellular effects. The molecular targets of IIK7 include enzymes involved in key cellular processes such as metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of IIK7

IIK7 is unique due to its high specificity and potency as an enzyme inhibitor. Its ability to selectively bind to the active site of enzymes and disrupt their function makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethyl]butanamide

InChI

InChI=1S/C22H24N2O2/c1-3-6-21(25)23-12-11-18-19-13-16(26-2)9-10-20(19)24-14-15-7-4-5-8-17(15)22(18)24/h4-5,7-10,13H,3,6,11-12,14H2,1-2H3,(H,23,25)

InChI Key

RQYIUGOJQFWLAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=C2C3=CC=CC=C3CN2C4=C1C=C(C=C4)OC

synonyms

IIK7
N-butanoyl-2-(2-methoxy-6H-isoindolo(2,1-a)indol-11-yl)ethanamine

Origin of Product

United States

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